REACTION_CXSMILES
|
[Br:1][CH:2](Br)[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:13]=[CH:12][O:11][N:10]=2)=[CH:5][C:4]=1[F:14].C(N(C(C)C)CC)(C)C.P([O-])(OCC)OCC>C1COCC1>[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:13]=[CH:12][O:11][N:10]=2)=[CH:5][C:4]=1[F:14]
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Name
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3-(4-(dibromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
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Quantity
|
8.37 g
|
Type
|
reactant
|
Smiles
|
BrC(C1=C(C=C(C=C1)C1=NOC=N1)F)Br
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Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 60 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Type
|
CUSTOM
|
Details
|
quenched with 40 mL of water
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ether (2×80 mL)
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Type
|
WASH
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Details
|
The combined organic layer was washed with 20 mL of sat aq. NH4Cl and 20 mL of saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotovap
|
Type
|
CUSTOM
|
Details
|
to give a crude solid which
|
Type
|
CUSTOM
|
Details
|
was purified by a short silica pad
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=C(C=C1)C1=NOC=N1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.03 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |